1-[3-(Diethoxymethyl)oxolan-2-yl]-1H-1,2,3-benzotriazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[3-(diethoxymethyl)oxolan-2-yl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-3-19-15(20-4-2)11-9-10-21-14(11)18-13-8-6-5-7-12(13)16-17-18/h5-8,11,14-15H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKRAYGVKVIRIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1CCOC1N2C3=CC=CC=C3N=N2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(Diethoxymethyl)oxolan-2-yl]-1H-1,2,3-benzotriazole involves several steps, typically starting with the preparation of the oxolane ring followed by the introduction of the benzotriazole moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .
Chemical Reactions Analysis
1-[3-(Diethoxymethyl)oxolan-2-yl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents employed .
Scientific Research Applications
1-[3-(Diethoxymethyl)oxolan-2-yl]-1H-1,2,3-benzotriazole has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for pharmaceutical testing.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in various industrial processes, including the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 1-[3-(Diethoxymethyl)oxolan-2-yl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues with Ether or Cyclic Ether Substituents
1-(1,4-Dioxan-2-yl)-1H-1,2,3-benzotriazole (2b)
- Structure : Benzotriazole linked to a 1,4-dioxane ring.
- Physical Properties : Melting point and NMR data (δ = 7.3–8.1 ppm for aromatic protons) are comparable to other benzotriazole derivatives .
- Key Differences : The dioxane ring lacks the diethoxymethyl substituent, resulting in lower lipophilicity compared to the target compound.
1-(Tetrahydro-2-furan-1-yl)-1H-1,2,3-benzotriazole (2e)
- Structure : Benzotriazole attached to a tetrahydrofuran (THF) ring.
- Physical Properties : Anal. Calcd for C10H11N3O: C, 58.53; H, 5.41 .
- Key Differences : The absence of the diethoxymethyl group reduces steric hindrance and may enhance solubility in polar solvents.
1-[3-(1H-1,2,3-Benzotriazol-1-yl)-2-chloropropyl]-1H-1,2,3-benzotriazole
- Structure : Two benzotriazole moieties connected via a chloropropyl linker.
- Physical Properties : Density = 1.49 g/cm³, predicted pKa = 1.55 .
Analogues with Bioactive Substituents
1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole (3a)
- Structure : Benzotriazole linked to a nitroimidazole via a propyl chain.
- Synthesis : Prepared via alkylation of benzotriazole with 1-(3-chloropropyl)-2-methyl-5-nitroimidazole (79.5% yield) .
- Bioactivity : Nitroimidazole derivatives exhibit antimicrobial and antiparasitic properties .
- Key Differences : The nitroimidazole group introduces redox-active properties, unlike the diethoxymethyl-oxolane group.
7-[1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-ylmethoxy]-chrysin (1c)
- Structure: Flavonoid (chrysin) linked to a fluorophenyl-triazole group.
- Bioactivity : Displays potent antiproliferative activity against MGC-803 gastric cancer cells .
- Key Differences : The triazole-aryl system enhances π-π stacking interactions, which may improve binding to biological targets compared to the diethoxymethyl-oxolane group.
Key Observations
Synthetic Accessibility : The target compound’s diethoxymethyl-oxolane group may require specialized reagents (e.g., diethoxymethyl-substituted oxolane halides) for synthesis, similar to methods used for nitroimidazole derivatives .
Stability : The ether linkages in the target compound may confer hydrolytic stability under physiological conditions, contrasting with nitroimidazole derivatives, which are prone to redox reactions .
Biological Applications : While nitroimidazole and triazole-aryl derivatives show confirmed bioactivity, the target compound’s diethoxymethyl group may align with applications in corrosion inhibition or polymer stabilization, as seen in other benzotriazoles .
Biological Activity
1-[3-(Diethoxymethyl)oxolan-2-yl]-1H-1,2,3-benzotriazole is a compound of interest due to its unique structural features and potential biological activities. Benzotriazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound based on available literature and research findings.
Chemical Structure
The compound features a benzotriazole moiety linked to an oxolane ring with diethoxymethyl substituents. The structural formula can be represented as follows:
Benzotriazoles typically exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity: Many benzotriazoles act as enzyme inhibitors, affecting pathways crucial for cellular function.
- DNA Interaction: Some compounds in this class can intercalate with DNA, leading to disruptions in replication and transcription processes.
- Antioxidant Activity: They may also exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity
Research has indicated that benzotriazole derivatives possess significant antimicrobial properties. In vitro studies have shown that this compound exhibits inhibitory effects against various bacterial strains.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
Anticancer Activity
Studies have shown that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins.
Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis indicated a significant increase in early apoptotic cells at concentrations above 50 µM.
Anti-inflammatory Activity
Benzotriazoles have been reported to modulate inflammatory responses. The compound has demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Safety and Toxicity
Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and potential toxicity.
Table 2: Toxicity Profile
| Endpoint | Result |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg (rat) |
| Genotoxicity | Negative (Ames Test) |
| Reproductive Toxicity | No observed effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
